molecular formula C8H19BrCl2N2 B8230262 1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride

1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride

Cat. No.: B8230262
M. Wt: 294.06 g/mol
InChI Key: ZUGCLKMZLDUZPQ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromopropyl group attached to the piperazine ring, which is further methylated. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide (DMF), and a base like potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization or extraction methods.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: N-oxides are formed.

    Reduction: The major product is 1-(3-Propyl)-4-methylpiperazinedihydrochloride.

Scientific Research Applications

1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways and processes, making the compound useful in studying the molecular basis of diseases and developing new drugs.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-4-methylpiperazinedihydrochloride
  • 1-(3-Iodopropyl)-4-methylpiperazinedihydrochloride
  • 1-(3-Fluoropropyl)-4-methylpiperazinedihydrochloride

Uniqueness

1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity can be advantageous in certain synthetic applications, allowing for the efficient introduction of various functional groups.

Biological Activity

1-(3-Bromopropyl)-4-methylpiperazine dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its potential therapeutic applications based on recent research findings.

This compound is synthesized through the bromination of 4-methylpiperazine, followed by the introduction of a propyl group. The presence of the bromine atom significantly influences its reactivity and biological activity. This compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Biochemical Interactions

The compound interacts with multiple biological targets, including enzymes and receptors. Notably, it has been shown to modulate the activity of certain kinases and phosphatases, which play critical roles in cell signaling pathways. The binding of this compound to these proteins can lead to either inhibition or activation of their functions, impacting various cellular processes.

Cellular Effects

Research indicates that this compound can influence several cellular mechanisms:

  • Cell Signaling : It modulates pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation.
  • Gene Expression : The compound has been observed to alter gene expression profiles by interacting with DNA, resulting in upregulation or downregulation of specific genes.
  • Metabolic Activity : It affects metabolic pathways by interacting with cytochrome P450 enzymes, influencing the metabolism of other compounds within the cell.

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

  • Low Doses : Minimal toxicity is observed.
  • High Doses : Significant adverse effects, including liver and kidney damage, have been reported in animal studies. This highlights the importance of careful dosage management in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
PD-1/PD-L1 InhibitionIdentified small molecule inhibitors that may include derivatives like this compound showing potential in immunotherapy.
Antitumor ActivityEvaluated antitumor properties alongside antibacterial and antifungal activities, indicating a broad spectrum of biological effects.
Mechanism of ActionDiscussed how the compound interacts with biological nucleophiles, leading to covalent modifications that modulate enzyme activity.

Molecular Mechanisms

The molecular mechanism of action involves:

  • Binding Interactions : The compound can bind to active sites on enzymes or receptors, leading to functional modulation.
  • Covalent Bond Formation : The bromopropyl group facilitates nucleophilic substitution reactions with biological nucleophiles, affecting protein function.

Transport and Distribution

The transport mechanisms for this compound involve specific membrane transporters that facilitate its entry into cells. Once inside, it accumulates in various cellular compartments, particularly in the cytoplasm and nucleus, where it exerts its biological effects.

Properties

IUPAC Name

1-(3-bromopropyl)-4-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrN2.2ClH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGCLKMZLDUZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCBr.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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